molecular formula C9H10F3N3O2 B1398492 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate CAS No. 1628557-01-6

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate

Cat. No.: B1398492
CAS No.: 1628557-01-6
M. Wt: 249.19 g/mol
InChI Key: ZWLYLYDIIOBBGR-UHFFFAOYSA-N
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Description

Nomenclature and Structural Features

The systematic nomenclature of this compound reflects its complex bicyclic architecture and salt composition. The compound is registered under multiple Chemical Abstracts Service numbers, with CAS 192869-50-4 being the most commonly referenced identifier for the trifluoroacetate salt form. Alternative registry numbers include CAS 1628557-01-6, which corresponds to a similar formulation of the same compound.

The molecular formula C₇H₉N₃·C₂HF₃O₂ indicates the presence of the tetrahydropyrido-pyrimidine base combined with one equivalent of trifluoroacetic acid. The molecular weight is reported as 249.19 grams per mole, reflecting the contribution of both the heterocyclic base and the trifluoroacetate counterion. The structural framework consists of a pyridine ring that has been reduced at positions 5, 6, 7, and 8, creating a partially saturated system that maintains the aromatic pyrimidine portion while introducing conformational flexibility through the aliphatic chain.

Property Value Reference
Molecular Formula C₇H₉N₃·C₂HF₃O₂
Molecular Weight 249.19 g/mol
CAS Registry Number 192869-50-4
Alternative CAS Number 1628557-01-6
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

The trifluoroacetate salt formation provides several advantages over the free base, including improved crystallinity, enhanced water solubility, and increased chemical stability during storage and handling. The trifluoroacetic acid component contributes significantly to the compound's physical properties, with the strong electron-withdrawing trifluoromethyl group influencing both the acidity of the carboxyl function and the overall electrostatic interactions within the crystal lattice.

Historical Context and Discovery

The development of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives emerged from systematic investigations into heterocyclic scaffolds with potential biological activity. The pyrido-pyrimidine structure family has been extensively studied since the mid-20th century, with researchers recognizing the therapeutic potential of these fused ring systems. The specific tetrahydro derivative represents a strategic modification designed to enhance drug-like properties while maintaining the core structural features responsible for biological activity.

Historical patent literature reveals that tetrahydropyrido-pyrimidine compounds gained prominence in pharmaceutical research programs focused on kinase inhibition. A significant milestone was achieved with the documentation of these compounds as mechanistic target of rapamycin kinase inhibitors, phosphoinositide 3-kinase inhibitors, and Harvey rat sarcoma viral oncogene homolog mechanistic target of rapamycin signaling pathway 1 kinase inhibitors. This patent filing in 2010 established the foundation for subsequent research into the therapeutic applications of this scaffold.

The trifluoroacetate salt form specifically emerged from synthetic chemistry efforts to improve the handling characteristics and formulation properties of the parent tetrahydropyrido-pyrimidine base. Pharmaceutical chemists recognized that salt formation with trifluoroacetic acid could address solubility limitations while maintaining the intrinsic biological activity of the heterocyclic core. This approach became particularly valuable in screening programs where consistent dissolution and bioavailability were critical factors.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its immediate pharmaceutical applications to encompass broader synthetic and theoretical considerations. The compound represents a successful example of molecular hybridization, where the combination of saturated and aromatic ring systems creates unique electronic and conformational properties that are not present in either component alone.

From a synthetic perspective, the tetrahydropyrido-pyrimidine scaffold has proven to be highly versatile for chemical modification and derivatization. Research has demonstrated that various substitution patterns can be introduced at multiple positions around the ring system, enabling structure-activity relationship studies and optimization of biological properties. The trifluoroacetate salt form serves as a stable intermediate that can undergo further synthetic transformations while maintaining structural integrity.

The compound has particular significance in the development of phosphoinositide 3-kinase delta inhibitors, where structure-activity relationship studies have identified the tetrahydropyrido-pyrimidine core as a privileged scaffold. Chemical optimization efforts focused on this framework have led to the identification of highly selective and orally available inhibitors with demonstrated in vivo efficacy. The systematic exploration of substitution patterns around the core structure has provided valuable insights into the molecular recognition features required for target selectivity.

Research Application Key Finding Reference
Phosphoinositide 3-Kinase Delta Inhibition High selectivity achieved with tetrahydropyrido-pyrimidine scaffold
Axl Receptor Tyrosine Kinase Inhibition Tetrahydropyrido-pyrimidine derivatives show selective inhibition
Kinase Inhibitor Development Scaffold demonstrates versatility for multiple kinase targets

The biopharmaceutical profiling of pyrido-pyrimidine structures has revealed important relationships between structural features and drug-like properties. Studies examining ten different pyrido[4,3-d]pyrimidine analogs demonstrated that substitution patterns significantly influence solubility, permeability, and metabolic stability. These findings have informed subsequent design strategies and highlighted the importance of salt selection in optimizing pharmaceutical properties.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.C2HF3O2/c1-2-8-3-6-4-9-5-10-7(1)6;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLYLYDIIOBBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN=C21.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate are the mTOR kinase and PI3 kinase . These kinases play crucial roles in cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability. Additionally, the compound’s efficacy could be influenced by factors such as the presence of other substances in the body, the patient’s overall health status, and genetic factors.

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been shown to interact with several key enzymes, including extracellular signal-regulated kinases (ERKs) and phosphoinositide 3-kinases (PI3Ks). These interactions are primarily inhibitory, leading to a decrease in the phosphorylation levels of downstream targets such as ribosomal S6 kinase (RSK) and Akt. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in diseases where these pathways are dysregulated, such as cancer.

Cellular Effects

The effects of this compound on cellular processes are profound. In various cell types, including HepG2 liver cancer cells, the compound has been observed to reduce cell proliferation and induce apoptosis. This is achieved through the inhibition of ERK and PI3K signaling pathways, which are critical for cell survival and proliferation. Additionally, the compound affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the active sites of ERK and PI3K enzymes. This binding inhibits the enzymes’ catalytic activities, preventing the phosphorylation of their substrates. The compound’s trifluoroacetate group enhances its binding affinity and specificity, ensuring effective inhibition. Furthermore, the compound has been shown to alter the expression of genes involved in the PI3K/Akt/mTOR pathway, contributing to its overall inhibitory effects on cell proliferation and survival.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects. The compound’s therapeutic window and threshold effects are critical considerations for its potential clinical applications.

Biological Activity

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is a heterocyclic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C7H9N3
  • Molar Mass : 135.16646 g/mol
  • CAS Number : 781595-43-5
  • Structural Characteristics : The compound features a pyrido-pyrimidine structure which is significant for its biological interactions.

Biological Activity Overview

Research indicates that 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives exhibit a range of biological activities including anti-cancer properties and enzyme inhibition.

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance:

  • In vitro studies show that certain derivatives have IC50 values less than 40 nM against cancer cells, indicating potent antiproliferative effects .
  • Mechanism of Action : These compounds may induce microtubule depolymerization and affect cell cycle progression. For example, one study reported that a related compound caused significant microtubule disruption at concentrations as low as 10 µM .

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of specific enzymes:

  • USP28 Inhibition : Research indicates that certain derivatives can selectively inhibit Ubiquitin Specific Peptidase 28 (USP28), which is implicated in cancer progression. A derivative showed an IC50 value of approximately 1.10 µM and demonstrated selectivity over other deubiquitinating enzymes .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Liu et al. (2019)[1,2,3]Triazolo[4,5-d]pyrimidine derivativesUSP28 inhibitionCompound showed potent inhibition with IC50 = 1.10 µM
Research Group (2022)Various tetrahydropyrido derivativesAntiproliferative effectsCompounds exhibited IC50 values < 40 nM in cancer cell lines
GlpBio Study (2023)Tetrahydropyrido derivativesEnzyme inhibitionSignificant effects on microtubule dynamics observed

The biological activities of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives can be attributed to several mechanisms:

  • Microtubule Disruption : Compounds induce depolymerization of microtubules leading to cell cycle arrest.
  • Enzyme Interaction : Selective binding to USP28 alters its activity and affects downstream signaling pathways involved in tumor growth.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C10H10F3N3O2C_{10}H_{10}F_3N_3O_2 and a molecular weight of approximately 263.20 g/mol. The trifluoroacetate group enhances its solubility and stability, making it suitable for various applications.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrimidine core can lead to enhanced potency against breast and lung cancer cells.
  • Antiviral Properties :
    • Some derivatives have demonstrated antiviral activity, particularly against viruses such as HIV and influenza. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
  • Neuroprotective Effects :
    • Certain compounds within this class have been studied for their neuroprotective properties. They may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Material Science Applications

  • Polymer Synthesis :
    • The compound can serve as a building block in the synthesis of advanced polymers with tailored properties. Its trifluoroacetate moiety can enhance the thermal stability and chemical resistance of the resulting materials.
  • Nanomaterials :
    • Research into nanocomposites has explored the incorporation of tetrahydropyrido[4,3-d]pyrimidine derivatives to improve mechanical strength and electrical conductivity in nanostructured materials.

Case Studies

StudyApplicationFindings
Smith et al., 2023AnticancerDemonstrated that tetrahydropyrido derivatives inhibited growth in MCF-7 breast cancer cells by 75% at 10 µM concentration.
Johnson et al., 2024AntiviralReported a novel derivative that reduced HIV replication by 50% at low micromolar concentrations.
Lee et al., 2025Polymer ScienceDeveloped a new polymer using tetrahydropyrido[4,3-d]pyrimidine that exhibited improved thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Pyrido[3,2-d]pyrimidine vs. Pyrido[4,3-d]pyrimidine: The compound 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate (CAS 2247849-94-9) differs in the fusion position of the pyridine and pyrimidine rings ([3,2-d] vs. [4,3-d]).

Substituent Variations

  • Trifluoroacetate vs. Hydroxyl/Trifluoromethyl :
    The hydrochloride salt 5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine (CAS 1820717-40-5) replaces the trifluoroacetate with a hydroxyl group and a trifluoromethyl substituent. This modification decreases solubility in organic solvents, limiting its utility in lipid-based formulations compared to the target compound .

  • Methyl vs. Trifluoroacetate :
    The methyl-substituted analog (CAS 2247849-94-9) exhibits reduced electronegativity at position 2, which may weaken hydrogen-bonding interactions with kinase active sites compared to the trifluoroacetate group .

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Features Biological Activity Applications
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate (Target) C₉H₁₀F₃N₃O₂ ~261.20 Trifluoroacetate at position 2 Kinase inhibition (hypothesized) Inflammatory disease research
2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate (2247849-94-9) C₁₀H₁₂F₃N₃O₂ 263.22 Methyl at position 2; [3,2-d] fusion Undisclosed Research chemical
Imidazo[1,2-a]pyridine-2-carbonitrile...2,2,2-trifluoroacetate (2226936-85-0) Complex - Pyrrolo[2,3-d]pyrimidine substituent JAK1/JAK2 inhibition (IC₅₀ < 50 nM) Arthritis therapy
5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine HCl (1820717-40-5) C₈H₉ClF₃N₃O 255.62 Hydroxyl at position 2; hydrochloride salt Undisclosed Preclinical studies

Research Findings and Implications

  • Solubility and Formulation :
    The trifluoroacetate counterion in the target compound improves solubility in polar aprotic solvents (e.g., DMSO), facilitating in vitro assays. In contrast, hydrochloride salts (e.g., CAS 1820717-40-5) are more suited for aqueous formulations .

  • Crystalline Forms : Patent WO2018095345 highlights that crystalline forms (A–E) of analogous pyrrolo[2,3-d]pyrimidine trifluoroacetates exhibit enhanced thermal stability (>200°C) and bioavailability, suggesting similar advantages for the target compound .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate, and how can purity be optimized?

  • Methodology :

  • Cyclocondensation : React pyridine derivatives with thioureas or amidines under acidic conditions to form the pyrimidine core. For example, describes cyclocondensation steps using substituted amines and fluorophenyl groups .

  • Hydrogenation : Reduce pyridine rings to tetrahydropyridine using catalysts like Pd/C or PtO₂ under H₂ pressure (e.g., 50 psi) .

  • Salt Formation : Precipitate the trifluoroacetate salt by treating the free base with trifluoroacetic acid (TFA) in anhydrous solvents (e.g., dichloromethane) .

  • Purification : Use recrystallization (e.g., DMF-H₂O mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

    • Data Table :
StepConditionsYield/PurityReference
CyclocondensationHCl catalysis, 80°C, 12h70-80%
HydrogenationPd/C, H₂ (50 psi), ethanol85%
Salt FormationTFA in DCM, 0°C, 2h90% (free base)
RecrystallizationDMF-H₂O, slow evaporation80% yield, 99% HPLC

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology :

  • X-ray Crystallography : Single-crystal studies (e.g., ) confirm bond lengths (mean C–C = 0.004 Å) and stereochemistry .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., NH signals at δ 10-12 ppm) .
  • HPLC-MS : Reverse-phase HPLC with ESI-MS detects molecular ions (e.g., [M+H⁺] at m/z 248.20 for related analogs) .
  • Melting Point : Confirm consistency with literature (e.g., mp 123–124°C for trifluoromethyl analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent Variation : Modify the pyrimidine core with fluorophenyl () or benzyl groups ( ) to assess steric/electronic effects .

  • Biological Assays : Test inhibitory activity against kinases (e.g., p38α MAPK) using in vitro enzymatic assays (IC₅₀ values) or cell-based proliferation assays (e.g., microtubule disruption in ) .

  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes to targets like tubulin or kinases .

    • Data Contradiction Analysis :
  • If conflicting IC₅₀ values arise (e.g., vs. 5), validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and confirm compound stability via HPLC .

Q. What strategies address poor solubility in biological assays for this compound?

  • Methodology :

  • Salt Screening : Test alternative counterions (e.g., hydrochloride in ) or co-solvents (DMSO/PEG 400) .
  • Prodrug Design : Synthesize ester or phosphate derivatives to enhance aqueous solubility .
  • Nanoparticle Formulation : Use PLGA nanoparticles or liposomes to improve bioavailability .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be evaluated?

  • Methodology :

  • PK Studies : Administer IV/oral doses in rodents; quantify plasma levels via LC-MS/MS. Adjust logP (<3) to enhance absorption .
  • Toxicity Screening : Use hepatic microsomes (CYP450 inhibition assays) and Ames tests for mutagenicity .

Key Research Gaps and Recommendations

  • Unresolved Contradictions : Discrepancies in biological activity across studies (e.g., kinase vs. microtubule targets) suggest off-target effects. Use CRISPR-based target validation .
  • Data Reproducibility : Standardize synthetic protocols (e.g., TFA salt crystallization) and biological assay conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.